Compound Description: Suvorexant is a medication used to treat insomnia. It is a dual orexin receptor antagonist (DORA), meaning it blocks the action of the orexin neuropeptides, which play a role in wakefulness. []
Relevance: While not directly structurally similar to 2,2-diallyl-1-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine, suvorexant serves as a relevant comparison point because it contains a [, , ]oxadiazole ring system, which is also present in the target compound. This structural motif appears to be important for orexin receptor antagonism. [] The research discussed in paper [] focuses on developing novel DORAs with improved properties, highlighting the importance of the [, , ]oxadiazole scaffold.
Compound Description: This compound was a starting point in the development of novel DORAs. It represents a structural hybrid of suvorexant and a piperidine-containing DORA. []
Relevance: This compound shares the piperidine ring system with 2,2-diallyl-1-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine. Though the specific substitution pattern on the piperidine ring differs, the presence of this ring system in both compounds suggests potential for similar biological activities or interactions. []
Compound Description: This compound is a potent, brain-penetrating DORA identified through the optimization process described in paper []. It exhibits in vivo efficacy comparable to suvorexant in rats. []
Relevance: Although not directly structurally related to 2,2-diallyl-1-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine, compound 51 again highlights the significance of the [, , ]oxadiazole ring system for potent DORA activity. The research suggests that variations around this scaffold can lead to compounds with desirable pharmacological properties. []
Compound Description: Compound 45 is a selective S1P1 receptor agonist. This compound exhibits a distinct distribution profile, with a preference for lymph nodes and the brain over plasma. Orally administered, it causes long-lasting reductions in lymphocyte counts. []
Relevance: Compound 45 demonstrates the structural diversity possible within compounds containing the [, , ]oxadiazole motif, as seen in 2,2-diallyl-1-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine. This diversity allows for the targeting of different biological pathways, in this case, the S1P1 receptor involved in immune modulation. []
Compound Description: Compound 49 acts as a dual S1P1,5 agonist. Similar to compound 45, it exhibits preferential distribution to lymph nodes and the brain over plasma. Oral administration leads to prolonged decreases in lymphocyte count. Compared head-to-head with the marketed drug fingolimod (a pan-S1P receptor agonist) in an experimental autoimmune encephalomyelitis mouse model, compound 49 demonstrates comparable efficacy. []
Relevance: This compound further emphasizes the versatility of the [, , ]oxadiazole core found in 2,2-diallyl-1-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine. Subtle structural changes around this core can lead to significant shifts in target specificity and biological activity. []
Compounds from Formula I
Compound Description: The provided text describes a large series of compounds represented by Formula I. These compounds are designed and investigated as modulators of chemokine receptors. []
Relevance: While the provided text doesn't specify the exact structure of all compounds encompassed by Formula I, it highlights the exploration of various substitutions on a 1,2-bis-sulfonamide core. This exploration echoes the structural modifications made around the [, , ]oxadiazole motif in 2,2-diallyl-1-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine and other related compounds. The research on Formula I compounds emphasizes the importance of systematic structural modifications in drug discovery for identifying optimal pharmacological profiles. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.